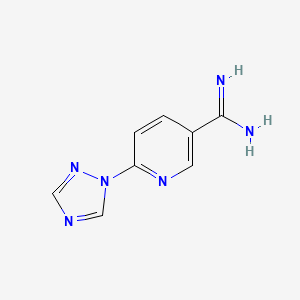
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide typically involves the reaction of 6-chloronicotinic acid with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a valuable candidate for drug development.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It helps in understanding the molecular mechanisms of various biological processes.
Industry: The compound is used in the synthesis of other chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The compound’s ability to inhibit enzyme activity is crucial for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(1h-1,2,4-Triazol-1-yl)nicotinonitrile
- 4-(1h-1,2,4-Triazol-1-yl)benzoic acid
- 1,2,3-Triazole derivatives
Uniqueness
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide is unique due to its specific structure, which combines the triazole ring with a nicotinimidamide moiety. This combination enhances its reactivity and potential applications in medicinal chemistry and industrial processes. The compound’s ability to interact with various molecular targets sets it apart from other triazole derivatives.
Properties
Molecular Formula |
C8H8N6 |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H8N6/c9-8(10)6-1-2-7(12-3-6)14-5-11-4-13-14/h1-5H,(H3,9,10) |
InChI Key |
KFXWCAVVKGLMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


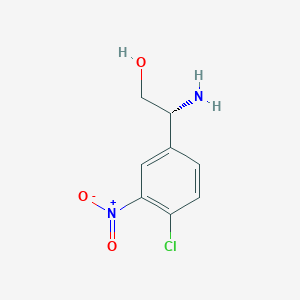
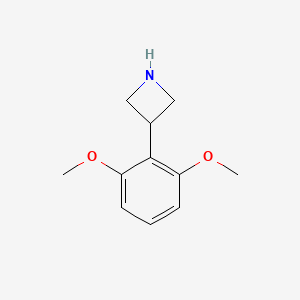
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)
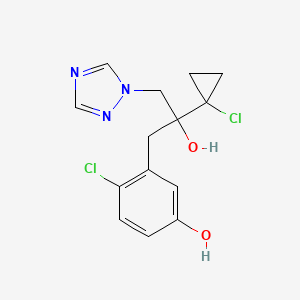
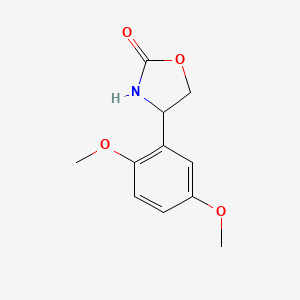
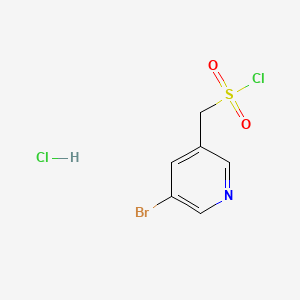
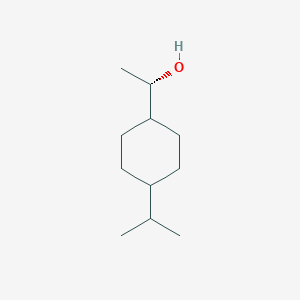
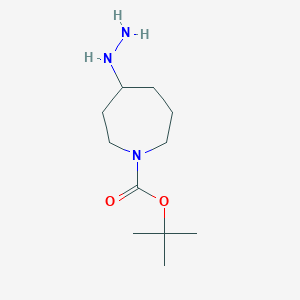
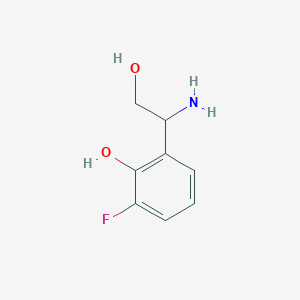
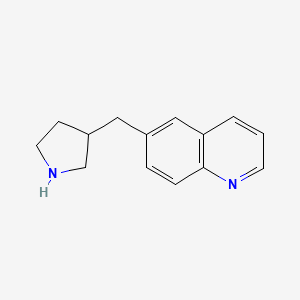

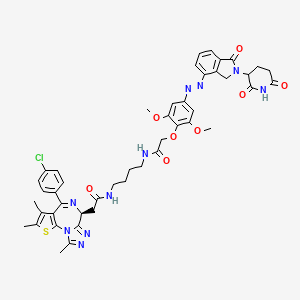
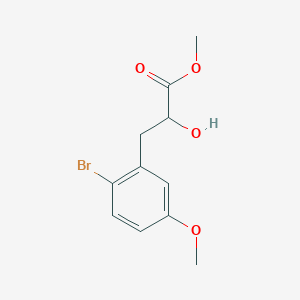
![[1-(4-Ethoxyphenyl)cyclopropyl]methanol](/img/structure/B15320290.png)
